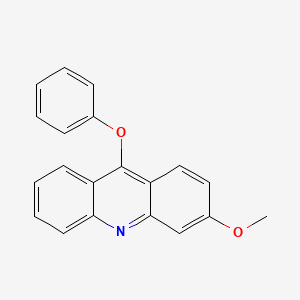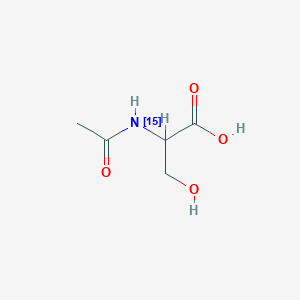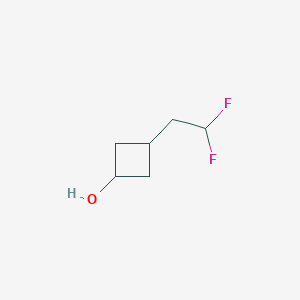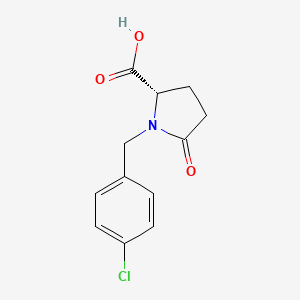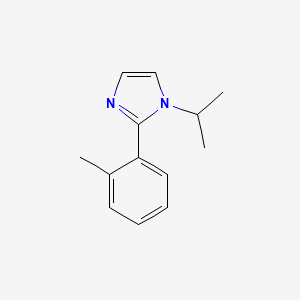![molecular formula C13H19N4O10P B12932845 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) CAS No. 185378-05-6](/img/structure/B12932845.png)
2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a methoxymethoxy group attached to the inosine molecule, which is further phosphorylated at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) typically involves the protection of inosine followed by selective phosphorylation. The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The phosphorylation at the 5’ position is achieved using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various functionalized inosine derivatives.
Aplicaciones Científicas De Investigación
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in studying nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the production of flavor enhancers and food additives.
Mecanismo De Acción
The mechanism of action of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing pathways such as purine salvage and nucleotide synthesis. The methoxymethoxy group may enhance its stability and bioavailability, making it a valuable compound for biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Inosine 5’-monophosphate: A closely related compound with similar structural features but lacking the methoxymethoxy group.
Guanosine 5’-monophosphate: Another nucleotide derivative with a different nucleobase.
Adenosine 5’-monophosphate: Similar in structure but with adenine as the nucleobase.
Uniqueness
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
185378-05-6 |
|---|---|
Fórmula molecular |
C13H19N4O10P |
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(methoxymethoxymethyl)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O10P/c1-24-5-25-3-7-15-11-8(12(20)16-7)14-4-17(11)13-10(19)9(18)6(27-13)2-26-28(21,22)23/h4,6,9-10,13,18-19H,2-3,5H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
Clave InChI |
FMYFHRQBWNECHM-ZRFIDHNTSA-N |
SMILES isomérico |
COCOCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
COCOCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
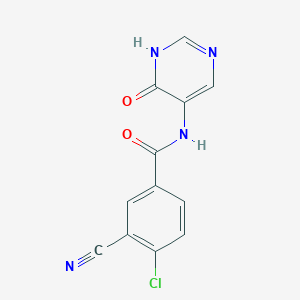


![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
